molecular formula C14H19N3O2S B250006 3-[(acetylcarbamothioyl)amino]-N,N-diethylbenzamide

3-[(acetylcarbamothioyl)amino]-N,N-diethylbenzamide

カタログ番号 B250006
分子量: 293.39 g/mol
InChIキー: JDDKUTBCYFMNIX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-[(acetylcarbamothioyl)amino]-N,N-diethylbenzamide, commonly known as STF-118804, is a small molecule inhibitor that has gained significant interest in the scientific community due to its potential therapeutic applications. STF-118804 is a selective inhibitor of glucose-regulated protein 78 (GRP78), which is a key regulator of the unfolded protein response (UPR) pathway. The UPR pathway is responsible for maintaining cellular homeostasis by regulating the protein folding process in the endoplasmic reticulum (ER). Dysregulation of the UPR pathway has been implicated in a variety of diseases, including cancer, neurodegenerative disorders, and metabolic disorders.

作用機序

STF-118804 selectively binds to the ATPase domain of 3-[(acetylcarbamothioyl)amino]-N,N-diethylbenzamide, which is responsible for the chaperone activity of the protein. By inhibiting the chaperone activity of 3-[(acetylcarbamothioyl)amino]-N,N-diethylbenzamide, STF-118804 induces ER stress and activates the UPR pathway, leading to cell death in cancer cells.
Biochemical and Physiological Effects:
STF-118804 has been shown to induce ER stress and activate the UPR pathway in cancer cells, leading to cell death. In addition, STF-118804 has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models of cancer.

実験室実験の利点と制限

One advantage of STF-118804 is its selectivity for cancer cells that are dependent on the UPR pathway for survival. This selectivity makes it a promising therapeutic agent for the treatment of cancer. However, one limitation of STF-118804 is its poor solubility, which can make it difficult to administer in vivo.

将来の方向性

There are several future directions for the study of STF-118804. One direction is to investigate its potential therapeutic applications in other diseases, such as neurodegenerative disorders and metabolic disorders. Another direction is to develop more potent and selective inhibitors of 3-[(acetylcarbamothioyl)amino]-N,N-diethylbenzamide that can overcome the limitations of STF-118804, such as its poor solubility. Finally, the development of imaging agents that can selectively target 3-[(acetylcarbamothioyl)amino]-N,N-diethylbenzamide in vivo could facilitate the clinical translation of 3-[(acetylcarbamothioyl)amino]-N,N-diethylbenzamide inhibitors.

合成法

The synthesis of STF-118804 involves several steps, including the reaction of 3-nitrobenzoic acid with thionyl chloride to form 3-nitrobenzoyl chloride. The resulting compound is then reacted with N,N-diethylamine to form 3-nitrobenzamide, which is subsequently treated with acetyl isothiocyanate to form the final product, STF-118804.

科学的研究の応用

STF-118804 has been extensively studied in preclinical models of cancer, where it has been shown to selectively induce cell death in cancer cells that are dependent on the UPR pathway for survival. This selectivity is thought to be due to the upregulation of 3-[(acetylcarbamothioyl)amino]-N,N-diethylbenzamide in cancer cells, which makes them more dependent on the UPR pathway for survival. STF-118804 has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models of cancer.

特性

分子式

C14H19N3O2S

分子量

293.39 g/mol

IUPAC名

3-(acetylcarbamothioylamino)-N,N-diethylbenzamide

InChI

InChI=1S/C14H19N3O2S/c1-4-17(5-2)13(19)11-7-6-8-12(9-11)16-14(20)15-10(3)18/h6-9H,4-5H2,1-3H3,(H2,15,16,18,20)

InChIキー

JDDKUTBCYFMNIX-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)C1=CC(=CC=C1)NC(=S)NC(=O)C

正規SMILES

CCN(CC)C(=O)C1=CC(=CC=C1)NC(=S)NC(=O)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。